molecular formula C15H17NO4S3 B7832547 (3S4R)-3-(BENZYLAMINO)-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE

(3S4R)-3-(BENZYLAMINO)-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7832547
M. Wt: 371.5 g/mol
InChI Key: VISWZARCVHXKBL-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S4R)-3-(BENZYLAMINO)-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound featuring a thiolane ring, a benzylamino group, and a thiophene-2-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S4R)-3-(BENZYLAMINO)-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene-2-sulfonyl chloride, which is then reacted with a suitable thiolane derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient and consistent production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

(3S4R)-3-(BENZYLAMINO)-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .

Scientific Research Applications

(3S4R)-3-(BENZYLAMINO)-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of (3S4R)-3-(BENZYLAMINO)-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological macromolecules, while the thiophene-2-sulfonyl group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S4R)-3-(BENZYLAMINO)-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(3S,4R)-N-benzyl-1,1-dioxo-4-thiophen-2-ylsulfonylthiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S3/c17-22(18)10-13(16-9-12-5-2-1-3-6-12)14(11-22)23(19,20)15-7-4-8-21-15/h1-8,13-14,16H,9-11H2/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISWZARCVHXKBL-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)S(=O)(=O)C2=CC=CS2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CS1(=O)=O)S(=O)(=O)C2=CC=CS2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.